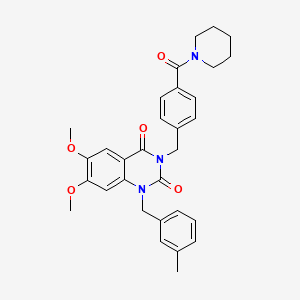

![molecular formula C15H18N4O4 B2780503 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034412-58-1](/img/structure/B2780503.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor , antibacterial , antifungal , anti-proliferative CDK2 inhibitor , adenosine kinase inhibitors , anticonvulsant agents , antipyretic , analgesic and CNS depressant activity . Furthermore, pyrido[2,3-d]pyrimidines inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture and the activity is attributed to inhibition of dihydrofolate reductase (DHFR) , mTOR kinase inhibitors and cytotoxic agents .

Synthesis Analysis

N-Heterocyclic carbenes (NHCs) catalyzing aza-Claisen rearrangement of α, β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions generating potentially biologically active dihydropyridinone-fused uracils have been developed . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α, β cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams similar to those in many useful drugs .Chemical Reactions Analysis

A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative .科学的研究の応用

Anticancer and Anti-inflammatory Applications

Research on pyrazolopyrimidines derivatives, closely related to the structure , has shown significant promise in anticancer and anti-inflammatory activities. One study synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, revealing potential therapeutic applications in treating cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial Activity

Further investigations into pyridothienopyrimidinones have demonstrated antistaphylococcal activity, highlighting the potential of related compounds in addressing bacterial infections (Kostenko et al., 2008).

Enzyme Inhibitor Activity

Compounds derived from pyrazolopyrimidines have also been explored for their enzyme inhibitor activities. For instance, novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were synthesized and demonstrated to inhibit acetyl and butyl cholinesterase (AChE and BuChE), suggesting potential uses in treating diseases associated with the cholinergic system, such as Alzheimer's disease (Elumalai et al., 2014).

作用機序

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .

Mode of Action

This compound acts as a PARP-1 inhibitor . It potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism . This results in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the cancer cell’s ability to repair DNA damage, leading to genomic dysfunction and ultimately cell death .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer, as it can inhibit the growth of cancer cells .

将来の方向性

The development of new synthetic methodologies for the efficient construction of bioinspired targets constitutes a highly relevant and rapidly developing field in contemporary organic chemistry . Consequently, synthesis of new bicyclic dihydropyridinone-fused uracils gives hope to discover novel biologically active compounds .

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13(10-3-8-23-9-4-10)17-6-7-19-14(21)11-2-1-5-16-12(11)18-15(19)22/h1-2,5,10H,3-4,6-9H2,(H,17,20)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZGICMMIAHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

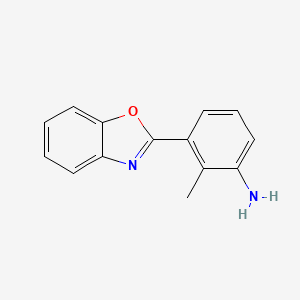

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)

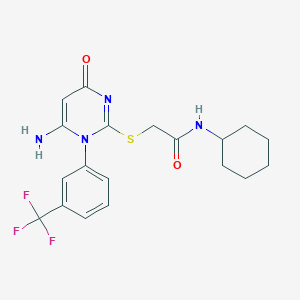

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

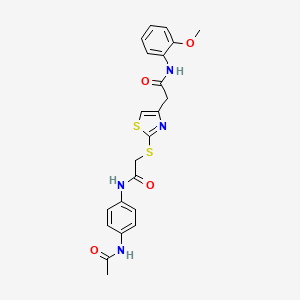

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)